molecular formula C16H14O2S B12600874 2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one CAS No. 646059-18-9

2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one

Cat. No.: B12600874
CAS No.: 646059-18-9
M. Wt: 270.3 g/mol
InChI Key: UOSQISPOSKIISF-UHFFFAOYSA-N
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Description

2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, which make them valuable in various applications, particularly in the field of photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one typically involves the reaction of appropriate methoxy and methyl-substituted benzene derivatives with sulfur-containing reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the thioxanthone core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one involves its ability to absorb light and generate reactive species that initiate polymerization. The compound’s molecular targets include various monomers and oligomers that undergo polymerization upon exposure to light. The pathways involved include the generation of free radicals or cations that propagate the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3,4-dimethyl-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which can influence its photophysical properties and reactivity. This makes it particularly suitable for certain applications where other thioxanthone derivatives may not perform as effectively .

Properties

CAS No.

646059-18-9

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

2-methoxy-3,4-dimethylthioxanthen-9-one

InChI

InChI=1S/C16H14O2S/c1-9-10(2)16-12(8-13(9)18-3)15(17)11-6-4-5-7-14(11)19-16/h4-8H,1-3H3

InChI Key

UOSQISPOSKIISF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1C)SC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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